2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a diphenylphosphoryl group with an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method includes the use of a Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to various compounds, including esters and ethers . The reaction conditions often involve the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents, with the reaction proceeding under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: The compound can participate in substitution reactions, particularly involving the isoindole-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile and a catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce diphenylphosphine derivatives.
Scientific Research Applications
2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various binding interactions, while the isoindole-1,3-dione core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: This compound shares the diphenylphosphino group but differs in its overall structure and reactivity.
2-(Diphenylphosphino)benzoic acid: Similar in containing the diphenylphosphino group, but with a carboxylic acid functionality instead of the isoindole-1,3-dione core.
Uniqueness
2-[2-(Diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the diphenylphosphoryl group with the isoindole-1,3-dione core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H20NO3P |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[(2-diphenylphosphorylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H20NO3P/c29-26-23-16-8-9-17-24(23)27(30)28(26)19-20-11-7-10-18-25(20)32(31,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18H,19H2 |
InChI Key |
WKCWCAAKSNXENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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